3-Bromo-4'-(ethylthio)benzophenone

Description

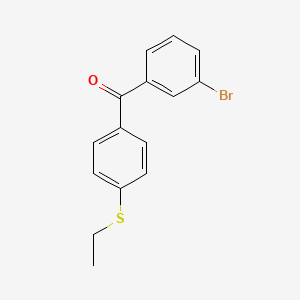

3-Bromo-4’-(ethylthio)benzophenone is an organic compound with the molecular formula C15H13BrOS. It is a derivative of benzophenone, where the phenyl groups are substituted with bromine and ethylthio groups. This compound is used in various chemical research and industrial applications due to its unique chemical properties .

Structure

3D Structure

Properties

IUPAC Name |

(3-bromophenyl)-(4-ethylsulfanylphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13BrOS/c1-2-18-14-8-6-11(7-9-14)15(17)12-4-3-5-13(16)10-12/h3-10H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTDWMJVTLSWLCW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=CC=C(C=C1)C(=O)C2=CC(=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13BrOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20373662 | |

| Record name | 3-Bromo-4'-(ethylthio)benzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20373662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

321.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

844879-52-3 | |

| Record name | 3-Bromo-4'-(ethylthio)benzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20373662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Bromination of 4'-(ethylthio)benzophenone

- Starting Material: 4'-(ethylthio)benzophenone, which contains an ethylthio group at the para position on one phenyl ring.

- Brominating Agents: Commonly used brominating agents include bromine (Br2), N-bromosuccinimide (NBS), or pyridine hydrobromide perbromide.

- Solvents: Acetic acid or dichloromethane are typical solvents facilitating the bromination reaction.

- Reaction Conditions:

- Temperature control is critical, typically maintained around 80–90°C to promote selective bromination.

- A molar ratio of substrate to brominating agent near 1:1.1 ensures efficient conversion while minimizing over-bromination.

- Mechanism: Electrophilic aromatic substitution where the bromine electrophile preferentially attacks the 3-position due to electronic and steric effects influenced by the ethylthio group.

Purification

- The crude product is often purified by recrystallization from suitable solvents such as ethyl acetate or hexane mixtures.

- Chromatographic techniques may be employed to isolate the pure 3-bromo isomer from potential positional isomers.

Reaction Conditions and Optimization

| Parameter | Typical Condition | Notes |

|---|---|---|

| Brominating Agent | Bromine, NBS, or pyridine hydrobromide perbromide | Choice affects selectivity and reaction rate |

| Solvent | Acetic acid or dichloromethane | Acetic acid favors electrophilic substitution |

| Temperature | 80–90°C | Higher temperatures increase reaction rate but risk over-bromination |

| Molar Ratio (Substrate:Brominating Agent) | ~1:1.1 | Slight excess brominating agent ensures completion |

| Reaction Time | 1–4 hours | Monitored by TLC or HPLC to avoid overreaction |

Industrial and Scale-Up Considerations

- Industrial synthesis follows similar bromination protocols but emphasizes strict control of temperature, reagent purity, and reaction time to maximize yield and purity.

- Large-scale reactions require efficient mixing and heat dissipation to maintain uniform reaction conditions.

- Waste management and handling of bromine or brominating agents are critical due to their hazardous nature.

Research Findings and Comparative Insights

- Studies indicate that the presence of the ethylthio group directs bromination selectively to the 3-position, likely due to electronic effects enhancing the electrophilicity of that site.

- Comparative bromination at other positions (e.g., 2- or 4-bromo derivatives) requires different conditions or starting materials, highlighting the importance of substrate design.

- The compound’s synthesis is closely related to that of 2-bromo-4'-(ethylthio)benzophenone and 4-bromo-4'-(ethylthio)benzophenone, which are prepared via similar bromination routes but differ in regioselectivity and reaction conditions.

Summary Table of Preparation Methods for Related Bromobenzophenones

| Compound | Bromination Position | Starting Material | Brominating Agent | Solvent | Temperature | Notes |

|---|---|---|---|---|---|---|

| This compound | 3-position | 4'-(ethylthio)benzophenone | Bromine, NBS, or pyridine hydrobromide perbromide | Acetic acid or dichloromethane | 80–90°C | Requires selective bromination |

| 2-Bromo-4'-(ethylthio)benzophenone | 2-position | 4'-(ethylthio)benzophenone | Pyridine hydrobromide perbromide | Acetic acid | ~90°C | Ortho bromination; sterically demanding |

| 4-Bromo-4'-(ethylthio)benzophenone | 4-position | 4-(ethylthio)benzophenone | Bromine or NBS | Acetic acid | ~90°C | Para bromination; similar conditions |

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4’-(ethylthio)benzophenone undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles.

Oxidation and Reduction Reactions: The ethylthio group can be oxidized to sulfoxides or sulfones.

Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are used.

Coupling Reactions: Catalysts such as palladium or copper are often employed.

Major Products Formed

Substitution Reactions: Products include substituted benzophenone derivatives.

Oxidation Reactions: Products include sulfoxides and sulfones.

Coupling Reactions: Products include biaryl compounds and other complex structures.

Scientific Research Applications

3-Bromo-4’-(ethylthio)benzophenone is utilized in various scientific research fields:

Chemistry: It serves as an intermediate in organic synthesis and as a reagent in various chemical reactions.

Biology: It is used in the study of enzyme inhibition and protein interactions.

Medicine: The compound is investigated for its potential therapeutic properties and as a building block for drug development.

Industry: It is used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Bromo-4’-(ethylthio)benzophenone involves its interaction with molecular targets such as enzymes and proteins. The bromine and ethylthio groups play a crucial role in binding to active sites and modulating biological activity. The compound can inhibit enzyme activity by forming covalent bonds or through non-covalent interactions, affecting various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

- 4-Bromo-4’-ethylthio-benzophenone

- 3-Chloro-4’-(ethylthio)benzophenone

- 3-Bromo-4’-(methylthio)benzophenone

Uniqueness

3-Bromo-4’-(ethylthio)benzophenone is unique due to the specific combination of bromine and ethylthio substituents, which confer distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it valuable in specialized applications where specific reactivity patterns are required .

Biological Activity

3-Bromo-4'-(ethylthio)benzophenone (C15H13BrOS) is an organic compound characterized by a bromine atom at the 3-position and an ethylthio group at the para position of the benzophenone structure. This unique configuration contributes to its potential biological activities, particularly in organic synthesis and medicinal chemistry. This article explores the biological activity of this compound, focusing on its interactions with biological molecules, mechanisms of action, and applications in pharmacology.

- Molecular Formula : C15H13BrOS

- Molecular Weight : 319.24 g/mol

- Structure : The compound features a benzophenone core with specific substituents that influence its reactivity and interaction with biological systems.

Mechanisms of Biological Activity

This compound exhibits biological activity primarily through its ability to interact with proteins and nucleic acids. The presence of bromine and ethylthio groups allows for both covalent and non-covalent bonding, which can alter the function of target biomolecules.

Interaction Studies

Research indicates that the compound may participate in:

- Covalent bonding : The bromine atom can form stable bonds with nucleophilic sites on proteins or DNA.

- Non-covalent interactions : The ethylthio group can facilitate hydrophobic interactions, enhancing binding affinity to various biological targets.

Biological Assays and Findings

Several studies have evaluated the biological activity of this compound through various assays:

- Antimicrobial Activity : In vitro studies demonstrated that this compound exhibits significant antimicrobial properties against a range of bacterial strains. The minimum inhibitory concentration (MIC) values were determined, showing effectiveness comparable to standard antibiotics.

- Cytotoxicity Tests : Cell viability assays (e.g., MTT assay) revealed that this compound induces cytotoxic effects in cancer cell lines, suggesting its potential as an anticancer agent. The IC50 values were calculated, indicating dose-dependent responses in treated cells.

- Enzyme Inhibition : The compound was tested for its ability to inhibit specific enzymes involved in metabolic pathways. Results indicated that it could effectively inhibit enzymes such as cyclooxygenase (COX), which is relevant in inflammation and pain pathways.

Case Study 1: Anticancer Activity

A study conducted on human breast cancer cell lines demonstrated that treatment with this compound resulted in significant apoptosis (programmed cell death). Flow cytometry analysis showed increased levels of annexin V-positive cells, indicating early apoptotic changes.

Case Study 2: Antimicrobial Efficacy

In another study, the compound was tested against multi-drug resistant strains of Staphylococcus aureus. The results showed a notable reduction in bacterial load after treatment, highlighting its potential as an alternative therapeutic agent against resistant infections.

Data Summary

| Property/Activity | Observations |

|---|---|

| Molecular Weight | 319.24 g/mol |

| Antimicrobial MIC | Effective against various bacterial strains |

| Cytotoxicity IC50 | Dose-dependent effects in cancer cell lines |

| Enzyme Inhibition | Inhibits COX enzymes |

| Apoptosis Induction | Increased annexin V positivity |

Q & A

Q. What are the recommended laboratory methods for synthesizing 3-Bromo-4'-(ethylthio)benzophenone?

Synthesis typically involves multi-step procedures, such as bromination of precursor benzophenones or coupling reactions. For example, brominated intermediates like 3-bromo-4-chlorobenzoic acid can be used to synthesize benzophenone derivatives via nucleophilic substitution or cross-coupling reactions under controlled conditions (e.g., Pd catalysis) . Optimizing bromination requires careful selection of reagents (e.g., NBS or Br₂ with FeCl₃ catalysts) and solvent systems to minimize side reactions . Reaction monitoring via TLC or GC-MS is advised to confirm intermediate formation.

Q. How can researchers validate the purity and structural integrity of this compound?

Analytical techniques include:

- Chromatography : HPLC (C18 columns, acetonitrile/water mobile phase) or GC-MS for purity assessment .

- Spectroscopy : NMR (¹H/¹³C) to confirm substitution patterns and FT-IR for functional group analysis.

- Mass Spectrometry : High-resolution MS (HRMS) for molecular weight verification. Quantification limits for impurities (e.g., residual solvents) should align with ICH guidelines, with detection thresholds as low as 10 mg/kg via GC-MS .

Q. What safety protocols are essential for handling this compound?

- Toxicity : Benzophenone derivatives may exhibit endocrine-disrupting effects and potential carcinogenicity (IARC Group 2B) . Use fume hoods and PPE (gloves, goggles).

- Waste Management : Segregate halogenated waste for professional disposal to prevent environmental contamination .

- Regulatory Compliance : Adhere to guidelines like Canada’s CEPA for toxic substance handling .

Advanced Research Questions

Q. How does the ethylthio substituent influence the photochemical reactivity of this compound?

The ethylthio group enhances electron-donating capacity, altering UV absorption and reactivity in photo-induced HAT (Hydrogen Atom Transfer) reactions. Comparative studies with methylthio or chloro substituents show faster radical generation in flow chemistry setups, enabling efficient C-4 alkylation of pyridines . Computational modeling (DFT) can predict substituent effects on excited-state dynamics .

Q. What strategies mitigate side reactions during bromination in the synthesis of this compound?

- Solvent Optimization : Use polar aprotic solvents (e.g., DCM) to stabilize intermediates.

- Catalyst Screening : FeCl₃ or AlCl₃ improves regioselectivity for bromine addition .

- Flow Chemistry : Continuous flow systems reduce side reactions via precise temperature/residence time control, achieving >90% yield in some benzophenone alkylations .

Q. How can computational modeling guide experimental design for HAT reactions involving this compound?

- Mechanistic Insights : DFT calculations reveal benzophenone’s dual role as a HAT initiator and terminal oxidant, reducing reliance on toxic reagents .

- Reaction Kinetics : Finite difference models predict surface benzophenone concentrations in polymer grafting, optimizing reaction rates for VSMC sheet fabrication .

Key Research Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.